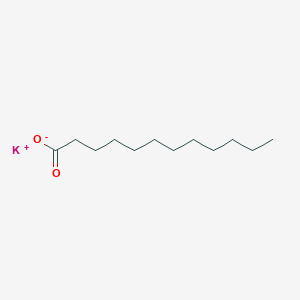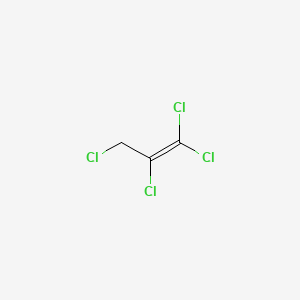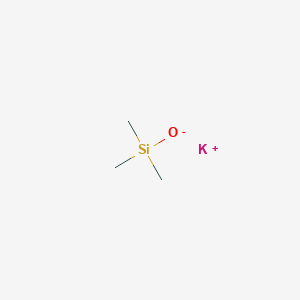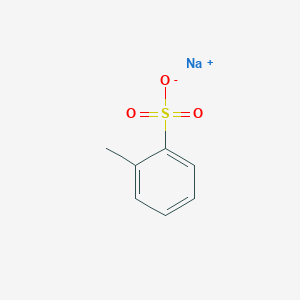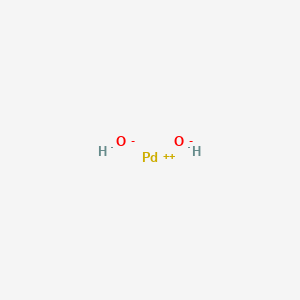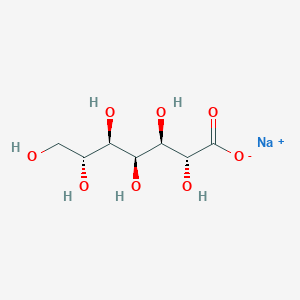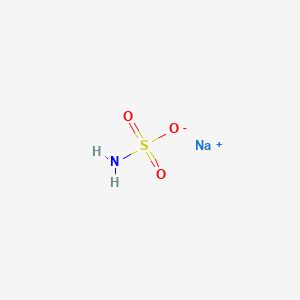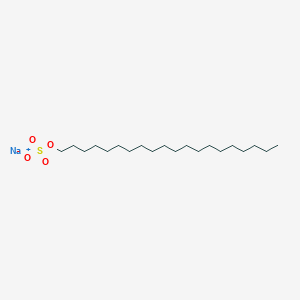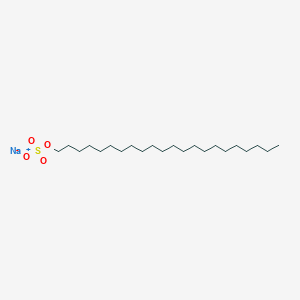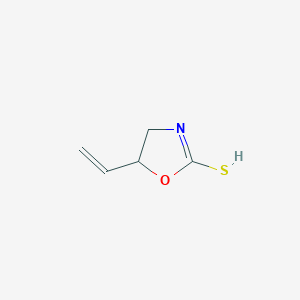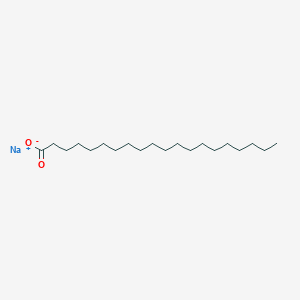
2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl- is a complex organic compound known for its unique structure and properties. It is also referred to as Megastigmatrienone and is characterized by its fruity, floral, and tobacco-like aroma. This compound is a mixture of isomers, specifically (E,E)- and (E,Z)-4-(2-butenylidene)-3,5,5-trimethylcyclohex-2-enone.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various organic reactions involving cyclohexenone derivatives. One common method involves the reaction of cyclohexenone with 2-butenylidene derivatives under specific conditions to achieve the desired isomeric mixture.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical synthesis using advanced reactors and controlled reaction conditions to ensure the formation of the correct isomeric mixture. The process may also include purification steps to isolate the desired compound from by-products.
化学反応の分析
Types of Reactions: 2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of different substituted cyclohexenones.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic uses, such as in the development of new drugs.
Industry: Utilized in the flavor and fragrance industry due to its unique aroma.
作用機序
The mechanism by which 2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
類似化合物との比較
Cyclohexenone: A simpler cyclohexenone derivative without the additional substituents.
Megastigmatrienone: Another name for the same compound, highlighting its isomeric nature.
Uniqueness: 2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl- is unique due to its specific isomeric mixture and the resulting complex aroma profile. This distinguishes it from simpler cyclohexenone derivatives and other similar compounds.
特性
CAS番号 |
5164-79-4 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC名 |
(4Z)-4-[(Z)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H18O/c1-5-6-7-12-10(2)8-11(14)9-13(12,3)4/h5-8H,9H2,1-4H3/b6-5-,12-7+ |
InChIキー |
CBQXHTWJSZXYSK-UNKATYBDSA-N |
SMILES |
CC=CC=C1C(=CC(=O)CC1(C)C)C |
異性体SMILES |
C/C=C\C=C\1/C(=CC(=O)CC1(C)C)C |
正規SMILES |
CC=CC=C1C(=CC(=O)CC1(C)C)C |
密度 |
0.985-1.005 |
物理的記述 |
Clear to pale yellowish liquid; Fruity floral tobacco-like aroma |
溶解性 |
Practically insoluble or insoluble in water Soluble (in ethanol) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


